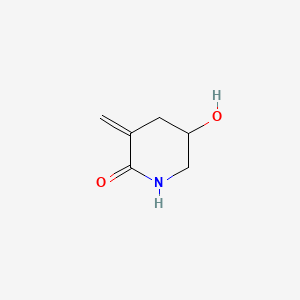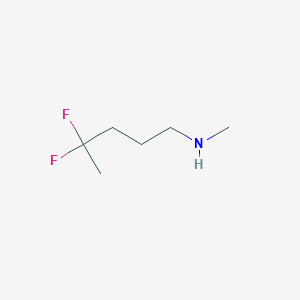
(4,4-Difluoropentyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Difluoropentyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a pentyl chain substituted with two fluorine atoms at the 4th position and a methyl group attached to the nitrogen atom. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropentyl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-difluoropentyl halide with methylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:
4,4-Difluoropentyl halide+Methylamine→this compound+Halide ion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(4,4-Difluoropentyl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Acylation: Acyl chlorides and anhydrides are typical reagents used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted amines, imines, nitriles, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
(4,4-Difluoropentyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving amines.
Medicine: Fluorinated amines are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and stability.
作用机制
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group attached to the nitrogen atom.
Ethylamine (C₂H₅NH₂): Another primary amine with an ethyl group attached to the nitrogen atom.
(4-Fluoropentyl)(methyl)amine: A similar compound with only one fluorine atom at the 4th position of the pentyl chain.
Uniqueness
(4,4-Difluoropentyl)(methyl)amine is unique due to the presence of two fluorine atoms at the 4th position of the pentyl chain. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual fluorination can enhance the compound’s stability and binding affinity, making it particularly valuable in research and industrial applications.
属性
分子式 |
C6H13F2N |
|---|---|
分子量 |
137.17 g/mol |
IUPAC 名称 |
4,4-difluoro-N-methylpentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(7,8)4-3-5-9-2/h9H,3-5H2,1-2H3 |
InChI 键 |
WACPOZLMKWQCSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCNC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)

![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
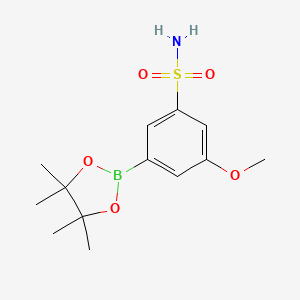
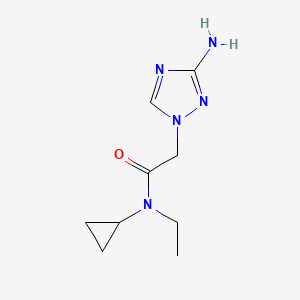
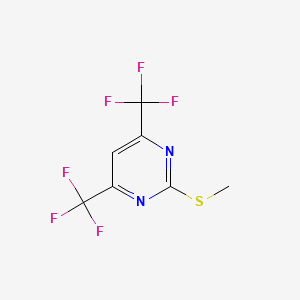


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
